2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
2’-Chloro-[1,1’-biphenyl]-2-carboxylic acid, also known as 2-Chlorobiphenyl, is a monochlorobiphenyl carrying a single chloro substituent at position 2 . It has the molecular formula C12H9Cl and a molecular weight of 188.653 . It is one of 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl .
Molecular Structure Analysis
The molecular structure of 2’-Chloro-[1,1’-biphenyl]-2-carboxylic acid consists of two phenyl rings connected by a single bond, with a chlorine atom attached to the second carbon of one of the rings . The IUPAC Standard InChI is InChI=1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds : Novel biphenyl derivatives, including those related to 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid, have been synthesized and characterized, exploring their potential applications in various fields. For example, biphenyl carboxylic acid derivatives have been prepared and analyzed to understand their chemical properties and potential uses in material science and pharmaceuticals (Patel, Malik, & Bhatt, 2009).
Chemical Transformations
- Chemical Transformations and Luminescence Studies : Research on derivatives of this compound has shown that these compounds undergo various chemical transformations, leading to the synthesis of analogs with potential luminescence and complex-forming properties. Such studies are crucial for developing new materials with specific optical properties (Vasin, Koldaeva, & Perevalov, 2013).
Biological Studies
- Antihypertensive Activity : Some derivatives of this compound have been synthesized and tested for their antihypertensive activity. This research opens avenues for developing new therapeutic agents for treating hypertension (Sharma, Kohli, & Sharma, 2010).
Material Science
- Tri- and Diorganotin(IV) Complexes : The synthesis and characterization of tri- and diorganotin(IV) complexes with derivatives of this compound have shown promising results in antibacterial and antifungal activities. These complexes contribute significantly to the field of material science, especially in developing new antimicrobial materials (Ahmad, Ali, Parvez, Munir, Mazhar, Khan, & Shah, 2002).
Mechanistic Studies
- Mechanism of Directed Metalation : Studies on the metalation of this compound and its derivatives have provided insights into the mechanisms of directed remote-metalation, essential for designing synthetic strategies for complex organic molecules (Tilly, Samanta, Castanet, De, & Mortier, 2005).
Mechanism of Action
Target of Action
It’s known that similar compounds can act as endocrine-disrupting chemicals (edcs), which commonly mimic or block the transcriptional activation elicited by naturally circulating steroid hormones by binding to steroid hormone receptors .
Mode of Action
Edcs, including similar compounds, can increase or block the metabolism of naturally occurring steroid hormones and other xenobiotic chemicals by activating or antagonizing nuclear hormone receptors . They can also affect the transcriptional activity of nuclear receptors by modulating proteasome-mediated degradation of nuclear receptors and their coregulators .
Biochemical Pathways
Related compounds have been shown to influence hormone-dependent signaling pathways . Some EDCs can have genome-wide effects on DNA methylation status . Others can modulate lipid metabolism and adipogenesis, perhaps contributing to the current epidemic of obesity .
Result of Action
Similar compounds have been shown to have antimicrobial activity, suggesting that they may interact with bacterial cell division proteins like ftsz .
Action Environment
It’s known that environmental contaminants can act as hormone sensitizers by inhibiting histone deacetylase activity and stimulating mitogen-activated protein kinase activity .
properties
IUPAC Name |
2-(2-chlorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQNGPFNBORSKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373474 |
Source
|
Record name | 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14498-95-4 |
Source
|
Record name | 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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